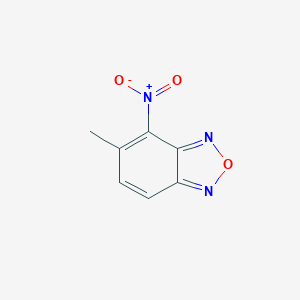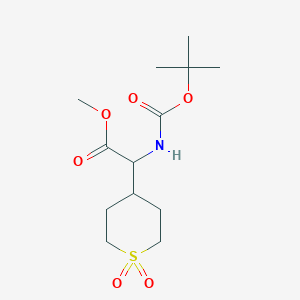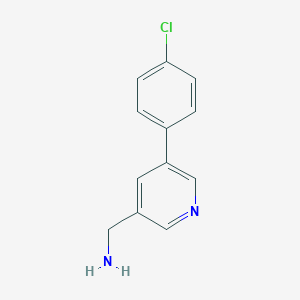
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- (5-(4-Chlorophenyl)pyridin-3-yl)methanamine is a chemical compound of interest in various research domains due to its unique structure and properties. It's part of a larger family of compounds that have been extensively studied for their molecular structure and potential applications.
Synthesis Analysis
- The synthesis of related compounds often involves reactions such as condensation or cycloaddition. For instance, a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, a related compound, was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating the complexity and specificity of these synthesis processes (Bucci et al., 2018).
Molecular Structure Analysis
- The molecular structure of such compounds is often explored through methods like Density Functional Theory (DFT) and X-Ray Diffraction (XRD). For example, the molecular structure of a similar compound, (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, was confirmed using XRD (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
- Chemical reactions involving (5-(4-Chlorophenyl)pyridin-3-yl)methanamine-related compounds are diverse. The reactivity and interaction with other molecules are often explored using methods like NBO analysis and Molecular Electrostatic Potential (MEP) mapping, as seen in studies of similar compounds (Sivakumar et al., 2021).
Physical Properties Analysis
- The physical properties such as melting points, solubility, and crystalline structure are critical for understanding the applications of these compounds. For instance, the crystalline structure of closely related compounds has been analyzed to understand their stability and reactivity (Lakshminarayana et al., 2009).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and potential for forming derivatives, are key areas of interest. Studies often focus on how structural variations affect these properties. For example, the synthesis and characterization of triazole derivatives provide insights into the chemical versatility of these compounds (Bekircan et al., 2008).
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Drug Metabolism
Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have been re-evaluated for their selectivity and potency. The study highlights the importance of careful in vitro assessment to predict drug-drug interactions facilitated by various CYP isoforms. Chemicals similar in structure to the compound of interest may serve as selective inhibitors for specific CYP isoforms, playing a critical role in understanding drug metabolism and interactions (Khojasteh et al., 2011).
Synthesis of Antithrombotic Drugs
Developments in the synthesis of antithrombotic drugs, such as (S)-clopidogrel, demonstrate the significance of certain chemical structures in pharmaceutical applications. Though not directly related to the specific compound, this research shows how structural elements, including chlorophenyl groups, contribute to the potent activity of drugs against platelet aggregation and thrombosis (Saeed et al., 2017).
Environmental Impact of Organochlorine Compounds
The emission and environmental impact of organochlorine compounds, including chlorophenols, have been assessed to understand their toxicity and persistence in aquatic environments. These compounds exhibit moderate to considerable toxicity towards mammalian and aquatic life, highlighting the need for research on biodegradation and the environmental fate of chlorinated chemicals (Krijgsheld & Gen, 1986).
Medicinal and Chemosensing Applications
Pyridine derivatives, closely related to the compound in focus, play crucial roles in medicinal chemistry due to their biological activities, including antifungal, antibacterial, and anticancer properties. Additionally, these derivatives have been used as chemosensors for the detection of various species, showcasing the versatility of pyridine structures in scientific research (Abu-Taweel et al., 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKZPUDQLZYPFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622290 |
Source


|
| Record name | 1-[5-(4-Chlorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260180-20-8 |
Source


|
| Record name | 1-[5-(4-Chlorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(hydroxymethyl)benzo[cd]indol-2(1H)-one](/img/structure/B58629.png)

![4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B58633.png)
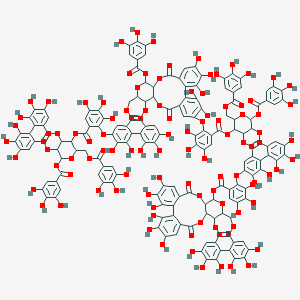
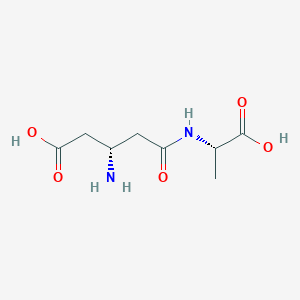
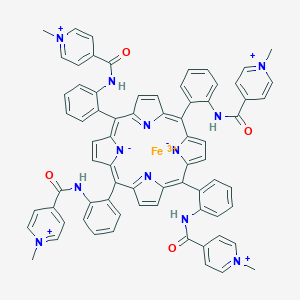
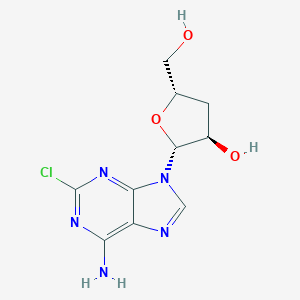
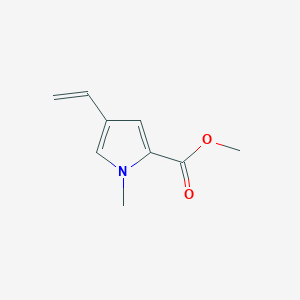
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B58655.png)
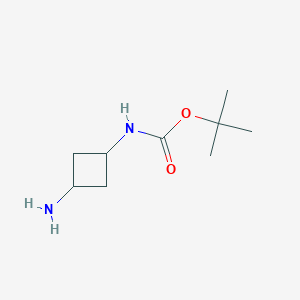
![tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B58724.png)

